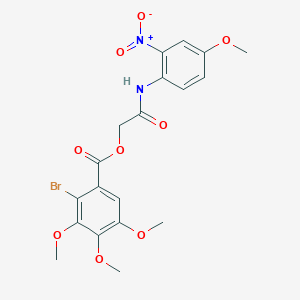
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a highly functionalized compound that contains both electron-withdrawing and electron-donating groups, making it a versatile molecule for chemical reactions and biological studies.
Scientific Research Applications
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has been shown to have anti-proliferative and anti-inflammatory activities in vitro, and it has also been found to inhibit the growth of cancer cells in animal models. In biochemistry, this compound has been used as a probe for studying protein-ligand interactions and enzyme kinetics. This compound has been shown to bind to various proteins, including human serum albumin and carbonic anhydrase, with high affinity and specificity. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH and ion transport in cells. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the attenuation of inflammation. In normal cells, this compound has been found to have low toxicity and minimal side effects, suggesting its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its versatility for chemical modifications. This compound can be easily synthesized in large quantities and purified using standard techniques, making it a cost-effective and readily available compound for research. However, this compound also has some limitations, such as its low water solubility and its potential toxicity at high concentrations. This compound should be handled with care and used in appropriate concentrations to avoid adverse effects on cells and organisms.
Future Directions
There are several future directions for 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate research, including the development of this compound-based drugs for cancer and inflammation, the exploration of this compound as a probe for studying protein-ligand interactions and enzyme kinetics, and the synthesis of this compound-based materials for various applications. In cancer research, this compound could be further optimized for its anti-proliferative and apoptotic activities, and its mechanism of action could be elucidated in more detail. In biochemistry, this compound could be used to study the structure and function of various proteins, and to develop new inhibitors and activators of enzymes. In materials science, this compound could be used to synthesize new functional materials with unique properties, such as stimuli-responsive behavior and self-assembly. Overall, this compound has great potential for advancing scientific research in various fields, and further studies are needed to fully explore its capabilities.
Synthesis Methods
The synthesis of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-(4-methoxy-2-nitroanilino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of this compound. The yield of this compound is typically around 50%, and the compound can be purified using column chromatography or recrystallization.
properties
Molecular Formula |
C19H19BrN2O9 |
|---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H19BrN2O9/c1-27-10-5-6-12(13(7-10)22(25)26)21-15(23)9-31-19(24)11-8-14(28-2)17(29-3)18(30-4)16(11)20/h5-8H,9H2,1-4H3,(H,21,23) |
InChI Key |
PRMWUEJDXVPRNS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)

![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)



![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)


![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)